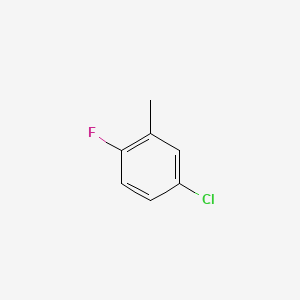

5-Chloro-2-fluorotoluene

描述

Significance and Research Context of Halogenated Aromatic Compounds

Halogenated aromatic compounds are a class of chemicals of immense importance in modern science and industry. The introduction of halogen atoms into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties, leading to increased stability, higher biological activity, and enhanced membrane permeability. rsc.org Consequently, these compounds are integral to numerous applications.

In the pharmaceutical sector, halogenated compounds constitute approximately 20% of all active pharmaceutical ingredients (APIs) and were present in 7 of the top 10 best-selling drugs in the United States in 2014. rsc.org They are used as key intermediates in the synthesis of various drugs, including certain antidepressants and antihistamines. numberanalytics.com In agriculture, about 30% of modern agrochemicals contain halogens, which are used to create effective herbicides and pesticides. rsc.org The field of materials science also utilizes halogenated aromatics for synthesizing high-performance polymers, dyes, and flame retardants. rsc.orgnumberanalytics.com

The widespread use and stability of halogenated aromatic compounds also present an environmental research context. scirp.org Many of these substances are resistant to natural degradation, leading to their persistence in soil and water. scirp.orgbohrium.com This has spurred significant research into remediation strategies, particularly biological approaches using microorganisms to break down these pollutants into harmless products. scirp.orgbohrium.com

| Field | Application of Halogenated Aromatic Compounds |

| Pharmaceuticals | Intermediates and active ingredients in drugs (e.g., anticancer, anti-inflammatory, antidepressants). chemimpex.comrsc.orgnumberanalytics.com |

| Agrochemicals | Active ingredients in herbicides and pesticides for crop protection. chemimpex.comrsc.org |

| Materials Science | Monomers for specialty polymers and resins with enhanced thermal and chemical resistance. chemimpex.comnumberanalytics.com |

| Organic Synthesis | Versatile building blocks for creating complex molecules. chemimpex.com |

| Dyes and Pigments | Used in the manufacturing of dyes and pigments due to their stability. chemimpex.com |

Table 2: Key Application Areas of Halogenated Aromatic Compounds in Research

Historical Perspective of 5-Chloro-2-fluorotoluene Research

The research history of this compound is intertwined with the broader development of organofluorine and organochlorine chemistry. Early research on such compounds was primarily focused on fundamental synthesis and characterization. A notable example from this period is a 1978 study that conducted a full analysis of the proton magnetic resonance spectra of 2-chloro-5-fluorotoluene (B1347005), an isomer of the title compound. cdnsciencepub.com This type of foundational research, which examined the long-range spin-spin coupling between methyl protons and fluorine-19 in a carbon disulfide solution, was crucial for understanding the molecule's electronic structure and conformation. cdnsciencepub.com

These initial characterization studies laid the groundwork for the compound's eventual application as a synthetic intermediate. As synthetic methodologies advanced, particularly in the latter half of the 20th century with the advent of cross-coupling reactions, the utility of halogenated building blocks like this compound became more apparent. rsc.org Researchers began to explore its use in constructing more complex molecular architectures, transitioning its role from a subject of purely spectroscopic interest to a practical tool in synthetic chemistry.

Current Research Landscape and Future Directions for this compound

In the current research landscape, this compound is primarily valued as a versatile intermediate in organic synthesis. chemimpex.com Its applications span several key areas of chemical research and development.

Key Research Findings and Applications:

Pharmaceutical Synthesis: The compound serves as a precursor for various pharmaceutical agents, including those with anti-inflammatory and analgesic properties. chemimpex.com The presence of both chloro and fluoro groups allows for selective reactions at different positions on the aromatic ring, facilitating the construction of complex drug candidates.

Agrochemical Formulation: It is a key building block in the synthesis of modern herbicides and pesticides, contributing to the development of products for enhanced crop protection. chemimpex.com

Advanced Materials: In material science, it is employed in the production of specialty polymers and resins, which benefit from the thermal and chemical stability imparted by the halogen atoms. chemimpex.comchemimpex.com

Advanced Synthesis: The compound is used in modern catalytic reactions. For example, related structures like 2-bromo-5-fluorotoluene (B1266450) are used in Suzuki-Miyaura coupling reactions to create fluorinated biphenyl (B1667301) derivatives, highlighting the utility of such building blocks in forming carbon-carbon bonds. researchgate.net

Future research directions are expected to focus on enhancing the efficiency and sustainability of processes involving this compound. One promising area is the development of novel catalytic methods, such as the electrochemical carboxylation of fluorotoluene derivatives, which offers a greener route to synthesizing valuable carboxylic acids from CO₂. mdpi.com Furthermore, as environmental concerns over halogenated compounds persist, research into the microbial degradation pathways and bioremediation of environments contaminated with these chemicals will likely intensify, representing another critical future research frontier. bohrium.com

| Research Area | Detailed Findings and Directions |

| Synthetic Utility | Serves as a key intermediate for pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com Its utility is demonstrated in advanced C-C bond-forming reactions like Suzuki-Miyaura coupling. researchgate.net |

| Spectroscopic Analysis | Early research established detailed structural characteristics through methods like proton magnetic resonance spectroscopy, determining spin-spin coupling constants. cdnsciencepub.com |

| Green Chemistry | Future research includes developing more sustainable synthetic routes, such as the electrochemical incorporation of CO₂ into fluorotoluene derivatives. mdpi.com |

| Environmental Science | Ongoing research focuses on the microbial degradation of halogenated aromatics to address their environmental persistence. bohrium.com |

Table 3: Summary of Detailed Research Findings

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXXHDGUTVUBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196422 | |

| Record name | 5-Chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-66-4 | |

| Record name | 4-Chloro-1-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Fluorotoluene

Established Synthetic Pathways for 5-Chloro-2-fluorotoluene

The traditional synthesis of this compound relies on several well-documented chemical transformations, including electrophilic aromatic substitution, halogen exchange, and diazotization reactions.

Electrophilic Aromatic Substitution Routes

Electrophilic aromatic substitution (EAS) is a foundational method for the halogenation of aromatic rings. In the synthesis of this compound, the most direct EAS route involves the chlorination of 2-fluorotoluene (B1218778). ontosight.ai The fluorine atom and the methyl group on the 2-fluorotoluene ring are both ortho-, para-directing groups. This alignment of directing effects favors the substitution of chlorine at the C-5 position, which is para to the fluorine atom and meta to the methyl group, but strongly activated by both.

The reaction is typically carried out by treating 2-fluorotoluene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). smolecule.com These catalysts polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) that attacks the electron-rich aromatic ring.

Table 1: Typical Conditions for Electrophilic Chlorination of 2-Fluorotoluene

| Parameter | Condition |

| Starting Material | 2-Fluorotoluene |

| Reagent | Chlorine (Cl₂) |

| Catalyst | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) |

| Product | This compound |

This method is valued for its directness, though control of regioselectivity is crucial to minimize the formation of other isomers.

Halogen Exchange Reactions for Fluorination and Chlorination

Halogen exchange (Halex) reactions provide an alternative pathway, particularly for introducing fluorine into an aromatic ring. The Swarts reaction, for example, is used to convert alkyl or aryl chlorides/bromides into fluorides by heating them with heavy metal fluorides like antimony trifluoride (SbF₃). byjus.com To synthesize this compound via this method, a precursor such as 2,5-dichlorotoluene (B98588) would be treated with a fluorinating agent.

Conversely, nucleophilic aromatic substitution can be used to replace a different halogen with chlorine, although this is less common. For instance, a compound like 2,5-dibromo-4-chlorotoluene can be converted via a fluoro-dechlorination reaction with potassium fluoride (B91410) (KF), demonstrating the principles of halogen exchange where a chlorine atom is replaced by fluorine. While direct chlorination via halogen exchange to form this compound is not a primary route, the principles are central to fluoroaromatic chemistry. Industrial halogen exchange processes often require vigorous conditions and may use phase-transfer catalysts or aprotic polar solvents to enhance the reactivity of the fluoride ion. dur.ac.ukgoogle.com

Diazotization and Sandmeyer-type Reactions in Synthesis

Diazotization of aromatic amines, followed by substitution of the resulting diazonium group, is a highly versatile and widely employed strategy for synthesizing substituted aromatic compounds. libretexts.org This pathway offers two main approaches to this compound.

Route A: Balz-Schiemann Reaction

This route begins with 5-chloro-2-methylaniline (B43014). The primary amine is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a stable arenediazonium salt. libretexts.orglkouniv.ac.in The subsequent introduction of a fluorine atom is achieved through the Balz-Schiemann reaction, where the diazonium salt is treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgmasterorganicchemistry.com Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the desired this compound. wikipedia.orgmasterorganicchemistry.com

A related industrial method involves the diazotization of an aromatic amine in anhydrous hydrogen fluoride, followed by thermal decomposition. dur.ac.uk A patented method details the synthesis of 4-chloro-2-fluorotoluene (B1583580) (an isomer) from 5-chloro-2-methylaniline using this principle, highlighting its industrial relevance. google.com

Table 2: Synthesis via Diazotization of 5-chloro-2-methylaniline

| Step | Reagents & Conditions | Intermediate/Product |

| Salification | 5-chloro-2-methylaniline, Anhydrous hydrofluoric acid; 5-7 °C, 1-3 hours. google.com | Mixture 1 (Salt) |

| Diazotization | Mixture 1, Sodium nitrite; -3 to 0 °C, 1-3 hours. google.com | Mixture 2 (Diazonium salt) |

| Thermolysis | Heating of Mixture 2; 0-40 °C. google.com | 4-Chloro-2-fluorotoluene* |

Note: The patent is for the synthesis of the 4-chloro-2-fluorotoluene isomer, but the principle is directly applicable to the synthesis of this compound from the appropriate starting amine.

Route B: Sandmeyer Reaction

Alternatively, one can start with 2-fluoro-5-methylaniline. Following the same diazotization procedure to create the corresponding diazonium salt, the Sandmeyer reaction can be employed to introduce the chlorine atom. wikipedia.org This involves treating the diazonium salt solution with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonio group with a chloride ion, producing this compound and nitrogen gas. wikipedia.orgbyjus.com The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. wikipedia.org

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, selective, and milder reaction conditions, often through the use of catalysis.

Catalytic Methods in this compound Synthesis

Catalytic approaches, particularly those involving transition metals, have revolutionized the formation of carbon-halogen bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, though they are more commonly used to form carbon-carbon or carbon-heteroatom bonds using haloaromatics as substrates rather than for their direct synthesis. For instance, this compound is noted as a valuable intermediate for use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to create more complex molecules. atomfair.comatomfair.com

While direct palladium-catalyzed synthesis of this compound from simpler precursors is not a widely documented standard method, related research points to the potential of such pathways. Palladium catalysts are known to facilitate various halogenation reactions. Research into the palladium-catalyzed direct cross-coupling of organic chlorides and bromides with other reagents is an active field. chemsrc.com The development of catalytic cycles for the direct, regioselective chlorination or fluorination of toluene (B28343) derivatives under mild conditions remains a significant goal in synthetic chemistry.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, and they have been successfully applied in reactions involving this compound. Research has demonstrated the effectiveness of Buchwald-type phosphine (B1218219) ligands in nickel-catalyzed Suzuki-Miyaura and C-N coupling reactions. nih.gov These ligands have shown superior performance in many cases, even outperforming commonly used bisphosphines. nih.gov

In a specific application, the stoichiometric oxidative addition of 2-chloro-5-fluorotoluene (B1347005) to a Ni(0) complex, (CyJohnPhos)₂Ni(0), was studied. The reaction, monitored by ³¹P and ¹⁹F NMR, showed the formation of a new diamagnetic CyJohnPhos-bound Ni species within minutes. nih.govchemrxiv.org Interestingly, the primary product observed was 3-fluorotoluene, indicating a reductive dehalogenation pathway. chemrxiv.org The study also explored the isolation of a cyclometalated CyJohnPhos Ni(II) adduct, providing insights into the reaction mechanism. nih.govchemrxiv.org

Further research has focused on developing synthetic strategies for [PR₃]₂Ni complexes in the absence of other supporting ligands. One successful method involves the reduction of Ni(acac)₂ with AlMe₃ in the presence of two equivalents of the desired phosphine ligand. nih.govchemrxiv.org This approach has been used to synthesize various nickel complexes that are active in cross-coupling reactions. nih.govchemrxiv.org

Additionally, nickel catalysis has been employed in the decarbonylative synthesis of fluoroalkyl thioethers from thioesters, using fluoroalkyl carboxylic acids as the source of the fluoroalkyl group. nih.gov Stoichiometric studies in this system revealed that the reductive elimination step to form the R(F)−S bond is challenging, leading to the identification of diphenylphosphinoferrocene (B1173518) as an optimal ligand for this transformation. nih.gov

A patent also describes a method for synthesizing 2-amino-5-chlorobenzotrifluoride through the hydrogenation reduction of 2-nitro-5-chlorobenzotrifluoride using a modified Raney nickel catalyst doped with molybdenum. google.com This process operates under elevated temperature and pressure in an alcohol solvent. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact. These principles focus on aspects such as atom economy, use of less hazardous solvents, and energy efficiency.

Fluorous technologies offer a green approach to synthesis and purification. rsc.org These methods utilize the unique phase-separation properties of fluorous compounds to facilitate catalyst recycling and product separation without traditional chromatography. rsc.org While not directly detailing the synthesis of this compound, these techniques are applicable to reactions involving fluorinated compounds.

In the context of related compounds, the use of trifluorotoluene as a less hazardous solvent has been explored in photochemical reactions, such as the photo Friedel–Crafts acylation. rsc.org This solvent has shown to be a superior alternative to more hazardous options like benzene (B151609). rsc.org

Electrochemical methods also present a green alternative for fluorination reactions. researchgate.net These methods can reduce the need for harsh chemical fluorinating agents. For instance, electrochemical fluorination of chlorobenzene (B131634) in ionic liquids has been shown to produce chloro-fluorobenzene isomers. researchgate.net Such techniques could potentially be adapted for the synthesis of this compound.

Furthermore, the development of catalytic systems that operate under milder conditions and with higher selectivity contributes to greener synthetic routes. For example, a method for preparing 2-chloro-5-nitro-toluene utilizes a transition metal catalyst, which allows for high conversion rates and selectivity, thereby reducing wastewater production compared to older methods.

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing specifically substituted aromatic compounds like this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of a reaction.

In the synthesis of related chloronitrotoluenes, the choice of catalyst and reaction conditions is paramount for controlling regioselectivity. For instance, in the chlorination of o-nitrotoluene, using metallic antimony, tin, or their derivatives as catalysts can significantly increase the selectivity towards the formation of 6-chloro-2-nitrotoluene over other isomers. This is achieved by controlling the reaction temperature and the rate of chlorine gas introduction. Similarly, the catalytic chlorination of m-nitrotoluene using a transition metal catalyst demonstrates high selectivity on the benzene ring.

Domino reactions offer an efficient strategy for constructing complex molecules in a single pot. A synthesis of indoles has been developed through a domino reaction of 2-fluorotoluenes and nitriles. acs.org This process involves a cascade of reactions including benzylic deprotonation, nucleophilic addition, and an intramolecular S(N)Ar reaction, all driven by a combination of cesium fluoride and a lithium base. acs.org

The inherent reactivity of the starting materials can also be exploited to achieve regioselectivity. For example, base-promoted nucleophilic aromatic substitution (S(N)Ar) reactions are a common method for C-N bond formation. mdpi.com The success of these reactions often depends on the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. mdpi.com

Industrial Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process parameters, yield optimization, and impurity control.

Process Parameters and Yield Optimization

On an industrial scale, the optimization of reaction conditions is crucial for maximizing yield and ensuring economic viability. This involves a systematic study of parameters such as temperature, pressure, reaction time, and catalyst loading.

For instance, in the synthesis of a related compound, 2-chloro-5-nitro-toluene, the reaction temperature is typically maintained between 30–80 °C, with a catalyst loading of 1–3 mol%. The introduction of chlorine is continued until the starting material concentration drops below a certain threshold, indicating the completion of the reaction. A multi-stage thermal decomposition process has been reported for related fluorotoluenes, involving gradual temperature increases over several hours to optimize yield and minimize impurities.

The table below illustrates an example of a multi-stage temperature profile for a fluorination reaction.

| Stage | Duration (hours) | Temperature Range (°C) |

| 1 | 3 | 0–15 |

| 2 | 19 | 15–30 |

| 3 | 8 | 30–52 |

| 4 | 3 | 52–65 |

| This table demonstrates a multi-stage thermal decomposition process for a related fluorotoluene, highlighting the controlled temperature profile to optimize yield. |

Optimization of reaction conditions is also critical in asymmetric synthesis. In the synthesis of fluorinated amino acids using a chiral Ni(II) complex, various bases, solvents, and temperatures were screened to maximize the yield and diastereomeric purity of the product. beilstein-journals.orgnih.gov For example, using 1.5 equivalents of DBU and 1.05 equivalents of an alkyl bromide in acetonitrile (B52724) at 0 °C was identified as the optimal condition for one of the alkylation steps, resulting in a 94% yield. nih.gov

The following interactive table presents the optimization of reaction conditions for an alkylation step in the synthesis of a fluorinated amino acid derivative.

This interactive table showcases the optimization of an alkylation step by varying the base and stoichiometry, with yields determined by ¹⁹F NMR. beilstein-journals.orgnih.gov

Impurity Profiling and Control in Industrial Synthesis

Controlling impurities is a critical challenge in industrial chemical manufacturing. Impurities can arise from side reactions, unreacted starting materials, or the degradation of products. A thorough understanding of the impurity profile is essential for developing effective purification strategies.

In the industrial synthesis of related compounds, post-reaction treatments such as washing with water and sodium carbonate solution are employed to remove acidic impurities. This is often followed by vacuum distillation to remove water and then reduced pressure rectification to achieve a high purity product (>99%).

The formation of isomers is a common source of impurities in aromatic substitution reactions. For example, in the chlorination of o-aminobenzotrifluoride, several isomers and di-substituted byproducts are formed, which can complicate the purification process. google.com The development of highly selective catalysts and optimized reaction conditions is key to minimizing the formation of such impurities.

Slow and controlled addition of reagents is another strategy to minimize impurity formation. For instance, the slow addition of aminotoluene and sodium nitrite ensures a uniform reaction and enhances safety. Similarly, in a Grignard reaction, extending the addition time of the reagent was found to significantly reduce the formation of a dimeric impurity. wdh.ac.id

The following table summarizes common impurities and control strategies in the synthesis of related compounds.

| Impurity Type | Origin | Control Strategy |

| Isomeric Byproducts | Lack of regioselectivity | Catalyst selection, optimization of temperature and reagent feed rate. |

| Over-reacted Products | Non-selective reaction conditions | Controlled reaction time, monitoring of starting material consumption. |

| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction time and temperature, use of excess reagents where appropriate. |

| Dimeric Impurities | Side reactions | Slow addition of reagents, optimization of reaction concentration. |

| This table outlines common impurities encountered during the synthesis of substituted toluenes and the strategies employed to control their formation. |

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Fluorotoluene

Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-fluorotoluene

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The methyl group is an activating group that directs electrophiles to the ortho (position 6) and para (position 4) positions relative to itself. The fluorine and chlorine atoms are deactivating yet also ortho-, para-directing. The fluorine at C-2 directs to C-3 (ortho) and C-5 (para, blocked), while the chlorine at C-5 directs to C-4 and C-6 (ortho) and C-2 (para, blocked).

The combined influence of these groups suggests that incoming electrophiles will preferentially target positions 4 and 6, which are activated by the methyl group and at least one of the halogen atoms. Position 3 is only weakly activated by the ortho fluorine atom. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 6 compared to position 4.

The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is a classic example of an electrophilic aromatic substitution reaction. While specific studies on this compound are not extensively documented in readily available literature, the regioselectivity can be predicted based on studies of related fluorotoluenes. For instance, the nitration of 2-fluorotoluene (B1218778) under mild conditions using solid acid catalysts shows high selectivity for substitution para to the fluorine atom. semanticscholar.org

For this compound, the nitronium ion (NO₂⁺) will be directed by the existing substituents. The most likely products are 5-Chloro-2-fluoro-4-nitrotoluene and 5-Chloro-2-fluoro-6-nitrotoluene, resulting from the strong directing influence of the activating methyl group to its para and ortho positions, respectively. The formation of the σ-complex intermediate is the rate-limiting step in this reaction. nih.gov The relative yields of these isomers would depend on the specific reaction conditions, including temperature and the nature of the nitrating agent. frontiersin.org

| Reactant | Conditions | Predicted Major Product(s) | Rationale for Selectivity |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 5-Chloro-2-fluoro-4-nitrotoluene 5-Chloro-2-fluoro-6-nitrotoluene | The activating -CH₃ group directs the electrophile to the para (C4) and ortho (C6) positions. These positions are also directed by the -Cl and/or -F atoms. |

Halogenation of this compound, such as bromination or chlorination, proceeds via an electrophilic aromatic substitution mechanism, typically requiring a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). The regioselectivity follows the same principles as nitration, with the substitution pattern being determined by the directing effects of the existing groups.

The most electron-rich positions on the ring, C-4 and C-6, are the most susceptible to attack by the polarized halogen-catalyst complex. Therefore, the expected major products of monohalogenation are 4-Bromo-5-chloro-2-fluorotoluene and 6-Bromo-5-chloro-2-fluorotoluene (or their chlorinated analogs). The use of modern halogenating reagents can sometimes offer high regioselectivity by targeting the most electron-rich carbon. tcichemicals.com The precise product distribution would be influenced by steric factors and the specific halogenating agent employed.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic Aromatic Substitution (SNAr) is generally challenging for aryl halides unless the ring is activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com this compound lacks such strong activating groups, making it relatively unreactive towards nucleophiles under standard conditions.

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is key to the reaction's feasibility. Although chlorine is a better leaving group than fluorine, the reactivity order in SNAr is often F > Cl > Br > I. This is because fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. masterorganicchemistry.comyoutube.com Therefore, if an SNAr reaction were to be forced upon this compound, the nucleophile would preferentially attack the carbon at position 2, leading to the displacement of the fluoride (B91410) ion.

To achieve nucleophilic aromatic substitution on a non-activated ring like this compound, harsh reaction conditions are typically necessary. This includes the use of very strong nucleophiles and high temperatures.

Commonly employed reagents and conditions include:

Sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOCH₃) : These strong nucleophiles can displace a halogen at high temperatures (often >150°C) and pressures to form phenols or anisole (B1667542) derivatives, respectively. youtube.com

Sodium amide (NaNH₂) : This extremely strong base can react with aryl halides that lack activating groups. youtube.com This reaction often proceeds through a different mechanism involving a benzyne (B1209423) intermediate. youtube.com

| Nucleophilic Reagent | Typical Conditions | Potential Product (Displacing Fluorine) |

|---|---|---|

| Sodium Hydroxide (NaOH) | High Temperature, High Pressure | 5-Chloro-2-methylphenol |

| Sodium Methoxide (NaOCH₃) | High Temperature, in Methanol (B129727) | 5-Chloro-2-methoxy-toluene |

| Ammonia (B1221849) (NH₃) or Amines | High Temperature, with catalyst | 5-Chloro-2-methylaniline (B43014) |

Oxidation and Reduction Chemistry of this compound

The methyl group of this compound is susceptible to oxidation. The benzylic hydrogens on the methyl group are activated towards oxidation. libretexts.org Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the methyl side-chain to a carboxylic acid. quora.commasterorganicchemistry.com This reaction proceeds as long as there is at least one hydrogen on the benzylic carbon. The aromatic ring itself is generally resistant to oxidation under these conditions. The product of this reaction would be 5-chloro-2-fluorobenzoic acid.

The reduction of this compound can proceed via two main pathways depending on the reagents and conditions.

Catalytic Hydrogenation : The aromatic ring can be reduced to a cyclohexane (B81311) ring under forcing conditions. This typically requires high pressures of hydrogen gas and a metal catalyst like nickel, platinum, or palladium, along with elevated temperatures. libretexts.orgyoutube.com This process would yield 4-Chloro-1-fluoro-2-methylcyclohexane.

Birch Reduction : This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. masterorganicchemistry.com It reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. youtube.comyoutube.com For this compound, the reduction would likely yield a substituted 1,4-cyclohexadiene, though the exact isomer distribution can be complex due to the presence of multiple substituents. Reductive dehalogenation is also a possible side reaction under certain reduction conditions.

Oxidative Transformations to Carboxylic Acids and Other Derivatives

The oxidation of the methyl group in this compound to a carboxylic acid is a fundamental transformation, yielding 5-chloro-2-fluorobenzoic acid, a valuable intermediate in organic synthesis. While direct oxidation pathways for this compound are not extensively detailed in readily available literature, the reactivity of similar substituted toluenes provides a strong basis for predicting its behavior.

Strong oxidizing agents are commonly employed for the conversion of toluene (B28343) derivatives to their corresponding benzoic acids. d-nb.infoaskfilo.com One of the most prevalent methods involves the use of potassium permanganate (KMnO₄) in a basic solution, followed by acidification. miracosta.edu This method is effective for a wide range of substituted toluenes, and it is anticipated that this compound would react similarly. The reaction proceeds through a series of oxidative steps at the benzylic position.

Another powerful technique is aerobic photooxidation. For instance, various toluene derivatives can be oxidized to carboxylic acids using bromine in water under catalyst-free conditions with photoirradiation. d-nb.info This process is believed to involve the formation of radical intermediates. Additionally, a single-step chlorocarboxylation of toluene has been demonstrated using chlorine dioxide radical (ClO₂˙) under photoirradiation, yielding a mixture of 2- and 4-chlorobenzoic acids. nih.gov This suggests that radical-based oxidations could be a viable route for the functionalization of this compound.

Continuous-flow processes for the aerobic oxidation of substituted toluenes, such as o-chlorotoluene to o-chlorobenzoic acid, have also been developed. researchgate.net These methods often utilize catalysts like cobalt and manganese salts and offer advantages in terms of safety and scalability. researchgate.net

| Oxidizing Agent | General Conditions | Anticipated Product |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat; followed by acid workup | 5-Chloro-2-fluorobenzoic acid |

| Bromine/Water/Light | Photoirradiation | 5-Chloro-2-fluorobenzoic acid |

| Chlorine Dioxide (ClO₂˙) | Photoirradiation | Chloro- and carboxyl-functionalized derivatives |

| O₂/Co-Mn Catalyst | Acetic acid, high temperature/pressure | 5-Chloro-2-fluorobenzoic acid |

Reductive Transformations to Amines and Other Products

The direct reduction of the methyl group of this compound is not a common transformation. However, the synthesis of amines from toluene derivatives is typically achieved through a two-step process: nitration followed by reduction of the resulting nitro group.

First, this compound would undergo nitration to introduce a nitro group onto the aromatic ring. The position of nitration would be directed by the existing chloro, fluoro, and methyl substituents. Subsequently, the nitro derivative can be reduced to the corresponding amine. A wide array of reagents and conditions are available for the reduction of aromatic nitro compounds to anilines. wikipedia.org

Common methods for this reduction include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com This method is highly efficient but may sometimes lead to dehalogenation, particularly with more reactive halogens. commonorganicchemistry.com

Alternative reduction methods that are often milder and more chemoselective include the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) with hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is another effective reagent for this purpose. commonorganicchemistry.com For substrates that are sensitive to acidic conditions, reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be employed. wikipedia.orgcommonorganicchemistry.com More modern methods involve the use of reagents like trichlorosilane (B8805176) in the presence of an organic base, which offers high chemoselectivity. google.comorganic-chemistry.org

| Reducing Agent | General Conditions | Reactant | Product |

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol) | Nitro-5-chloro-2-fluorotoluene | Amino-5-chloro-2-fluorotoluene |

| Fe/HCl | Acidic aqueous solution | Nitro-5-chloro-2-fluorotoluene | Amino-5-chloro-2-fluorotoluene |

| SnCl₂ | Acidic solution | Nitro-5-chloro-2-fluorotoluene | Amino-5-chloro-2-fluorotoluene |

| HSiCl₃/Base | Organic solvent | Nitro-5-chloro-2-fluorotoluene | Amino-5-chloro-2-fluorotoluene |

Radical Reactions Involving this compound

The benzylic C-H bonds of the methyl group in this compound are susceptible to radical abstraction, initiating a variety of potential reactions. As mentioned in the section on oxidative transformations, radical intermediates are likely involved in processes such as photo-oxidation. For example, the chlorocarboxylation of toluene with chlorine dioxide radical proceeds via a benzyl (B1604629) radical intermediate that reacts with singlet oxygen. nih.gov

While specific studies on radical reactions of this compound are not prominent, it is expected to undergo typical benzylic radical reactions such as halogenation under radical conditions (e.g., using N-bromosuccinimide with a radical initiator). The resulting halomethyl derivative can then serve as a precursor for further functionalization.

Transition Metal-Catalyzed Reactions of this compound

This compound is a suitable substrate for various transition metal-catalyzed reactions, which allow for the selective functionalization of the molecule at different positions.

C-H Activation Studies

C-H activation is a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. While specific C-H activation studies on this compound are not widely reported, research on the isomeric 2-chloro-5-fluorotoluene (B1347005) provides valuable insights. In a study involving the oxidative addition of 2-chloro-5-fluorotoluene to a nickel(0) complex, an interesting C-H activation and cyclonickelation of the phosphine (B1218219) ligand was observed. researchgate.net This highlights the potential for intramolecular C-H activation processes in the presence of suitable transition metal catalysts and ligands. The development of directing groups can facilitate the selective activation of specific C-H bonds in molecules like this compound, enabling the introduction of various functional groups.

Cross-Coupling Reactions for Functionalization

The carbon-chlorine bond in this compound provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly well-established for aryl chlorides. atomfair.com

For instance, this compound can participate in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), Sonogashira couplings (with terminal alkynes), and Buchwald-Hartwig aminations (with amines), among others. These reactions would typically employ a palladium catalyst, a suitable ligand (often a phosphine), and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. The presence of the fluorine atom and the methyl group can influence the electronic and steric properties of the substrate, which in turn can affect the efficiency of the cross-coupling reaction.

| Reaction Name | Coupling Partner | Catalyst System (General) | Product Type |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd catalyst, phosphine ligand, base | Biaryl or alkylated arene |

| Heck Coupling | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, base | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | Aryl-amine |

Advanced Spectroscopic and Analytical Characterization for Research on 5 Chloro 2 Fluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and probing the environment of specific nuclei, such as fluorine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive information about the structure of 5-Chloro-2-fluorotoluene.

¹H NMR: The proton NMR spectrum displays signals corresponding to the three aromatic protons and the three methyl protons. The aromatic protons appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The methyl group protons typically appear as a singlet, though small long-range couplings may be observed under high resolution. chemicalbook.com In a 399.65 MHz spectrum using CDCl₃ as a solvent, the aromatic protons are observed at chemical shifts of approximately 7.11, 7.06, and 6.89 ppm, while the methyl group protons are found at 2.21 ppm. chemicalbook.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents (chlorine, fluorine, and methyl group). The carbon atom bonded to fluorine exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature.

| Nucleus | Observed Chemical Shifts (δ, ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | ~6.89 - 7.11 | Complex multiplet patterns due to H-H and H-F coupling. |

| ¹H (Methyl) | ~2.21 | Typically a singlet. |

| ¹³C | Data not specifically found in search results. | Seven distinct signals expected. The C-F signal would show a large ¹JCF coupling. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 2. The chemical shift of this signal is highly sensitive to the electronic environment and the presence of other substituents on the aromatic ring. slideshare.net Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons (ortho and meta hydrogens), providing valuable connectivity information. huji.ac.il The wide chemical shift range of ¹⁹F NMR, often spanning over 800 ppm, allows for excellent signal dispersion, making it a powerful tool for structural confirmation. wikipedia.org

Vibrational Spectroscopy for Molecular Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its structural features. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz C-C stretching vibrations within the aromatic ring appear in the 1600-1400 cm⁻¹ region. libretexts.org The spectrum is also characterized by strong absorptions corresponding to the C-F and C-Cl stretching vibrations. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands unique to the molecule's specific substitution pattern. libretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum. Computational studies, such as those using Density Functional Theory (DFT), have been employed for related molecules like 4-chloro-2-fluoro toluene (B28343) to calculate and assign vibrational frequencies observed in both IR and Raman spectra. nih.gov

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Variable, often multiple bands |

| C-F Stretch | ~1250 - 1000 | Strong |

| C-Cl Stretch | ~800 - 600 | Strong |

| C-H Out-of-Plane Bend ("oop") | 900 - 675 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk

For this compound (C₇H₆ClF), the molecular weight is 144.57 g/mol . scbt.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 144. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 146, with an intensity of about one-third that of the M⁺ peak. miamioh.edu This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The molecular ions are energetically unstable and can break apart into smaller, charged fragments. libretexts.org Common fragmentation pathways for this molecule would include the loss of a chlorine atom to form a fragment ion at m/z 109, or the loss of the methyl group, leading to a benzylic-type cation. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. libretexts.org

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 144 | [C₇H₆³⁵ClF]⁺ | Molecular ion peak (M⁺) |

| 146 | [C₇H₆³⁷ClF]⁺ | Isotope peak (M+2), confirms presence of one Cl atom. |

| 109 | [C₇H₆F]⁺ | Loss of Cl radical from the molecular ion. |

| 129 | [C₆H₃ClF]⁺ | Loss of CH₃ radical from the molecular ion. |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational structures, which is invaluable for understanding the steric and electronic properties of molecules. In the context of this compound, this technique is most effectively applied to its solid derivatives.

While crystallographic data for this compound in its liquid state is not applicable, studies on crystalline derivatives are crucial. For instance, when this compound is used as a reactant or building block in the synthesis of more complex molecules, such as pharmaceuticals or materials science compounds, X-ray crystallography can elucidate the structure of the final product. nih.govmdpi.com This analysis confirms the outcome of a chemical reaction and reveals how the 5-chloro-2-fluorophenyl moiety is oriented within the larger molecular framework.

The process involves synthesizing a derivative that is a crystalline solid at room temperature. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. frontiersin.org High-resolution crystal structures can reveal subtle intramolecular and intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal lattice. frontiersin.org For example, research on covalent inhibitors for enzymes has utilized X-ray crystallography to map the precise interactions between the inhibitor (derived from various chemical precursors) and the protein's active site. nih.gov

Table 1: Hypothetical X-ray Crystallography Data for a Derivative This table illustrates the type of data obtained from a crystallographic study of a hypothetical solid derivative of this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₂ClFNO₂ |

| Formula Weight | 293.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.54 Å, b = 12.33 Å, c = 14.12 Å, β = 98.7° |

| Volume | 1472.1 ų |

| Calculated Density | 1.324 g/cm³ |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. For this compound, which is often synthesized alongside isomers and other impurities, chromatographic techniques are critical for quality control and ensuring the purity of the final product.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com It is widely used to determine the purity of the compound and to separate it from its positional isomers (e.g., 3-Chloro-2-fluorotoluene, 4-Chloro-2-fluorotoluene), which often have very similar boiling points, making distillation ineffective. chromforum.orgchromforum.org

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a long, thin column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. Compounds that interact more weakly with the stationary phase travel faster through the column and elute first.

For halogenated aromatic compounds, capillary columns with a non-polar or mid-polar stationary phase, such as those based on polysiloxanes (e.g., DB-5MS or HP-5MS), are commonly employed. researchgate.net A Flame Ionization Detector (FID) provides excellent sensitivity for general-purpose analysis, while a Mass Spectrometer (MS) detector offers definitive identification by providing the mass spectrum of each eluting component. shimadzu.comresearchgate.net The mass spectrum of this compound shows a characteristic molecular ion peak (m/z 144) corresponding to its molecular weight. chemicalbook.com

Table 2: Typical Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI) at 70 eV, scanning m/z 40-300 |

While GC is often the preferred method, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for less volatile derivatives or when analyzing complex mixtures that may not be suitable for GC. HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

For separating isomers of halogenated compounds like chlorofluorotoluenes, reversed-phase HPLC is the most common approach. rsc.org In this mode, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and/or methanol (B129727) with water. rsc.org The separation of positional isomers can be challenging but is often achievable by leveraging subtle differences in their hydrophobicity and interactions with the stationary phase. mtc-usa.com Specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, can offer unique selectivity for halogenated compounds due to specific dipole-dipole and π-π interactions. chromforum.org

Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the molecule absorbs light, typically around 254 nm. rsc.org

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

|---|---|

| Column | C18 bonded silica, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

Theoretical and Computational Chemistry of 5 Chloro 2 Fluorotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 5-Chloro-2-fluorotoluene.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the molecular properties of halogenated toluenes. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles from studies on similar molecules like other substituted toluenes can be applied. DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate vibrational frequencies.

For a molecule like this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation. This would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. For instance, the orientation of the methyl group relative to the benzene (B151609) ring and the positions of the chlorine and fluorine atoms are critical aspects that would be determined. Theoretical studies on related toluenium isomers have shown that the position of substituents on the ring influences the molecule's stability and electronic properties. nih.gov

The Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, which is rich in π-electrons. The LUMO is also anticipated to be distributed over the π-system of the ring. The presence of the electron-withdrawing chlorine and fluorine atoms would influence the energies of these orbitals. Computational studies on similar molecules show that the nature and position of substituents can significantly alter the HOMO-LUMO gap and thus the reactivity. researchgate.net

Table 1: Illustrative HOMO-LUMO Data for a Substituted Toluene (B28343) (Generic Example)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs. wikipedia.org It allows for the investigation of charge transfer and intramolecular interactions. In an NBO analysis of this compound, one would examine the hybridization of the atomic orbitals and the composition of the natural bond orbitals.

The analysis would reveal the nature of the C-C, C-H, C-Cl, and C-F bonds. The high electronegativity of the fluorine and chlorine atoms would lead to significant polarization of the C-F and C-Cl bonds, with a notable accumulation of negative charge on the halogen atoms. Furthermore, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from the σ-bonds of the methyl group into the π-system of the aromatic ring. Studies on toluene and its derivatives have utilized NBO analysis to understand the electronic effects of substituents. researchgate.net The donor-acceptor interactions revealed by NBO analysis are crucial for understanding the molecule's stability and reactivity. wisc.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions in different environments. researchgate.net For this molecule, a key aspect of conformational analysis is the rotation of the methyl group. While the barrier to rotation of the methyl group in toluene is very low, the presence of adjacent substituents like the fluorine atom can influence this rotation.

Computational studies on 2-fluorotoluene (B1218778) derivatives have shown that the conformation of the methyl group can be influenced by substitution patterns on the ring. cdnsciencepub.comcdnsciencepub.com MD simulations, using force fields like AMBER or GROMOS, can provide insights into the preferred rotational conformations of the methyl group and the dynamics of the molecule in solution. researchgate.net These simulations can also be used to understand how the molecule interacts with solvents or other molecules, which is important for predicting its behavior in various chemical processes. nih.gov

Prediction of Reactivity and Reaction Pathways

Theoretical methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction pathways. The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the distribution of electrostatic potential, can identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, the aromatic ring is the primary site for electrophilic substitution reactions. The directing effects of the chloro, fluoro, and methyl substituents would determine the regioselectivity of such reactions. Computational chemistry can be used to model the transition states of potential reactions, such as nitration or halogenation, to predict the most favorable reaction pathways and the relative activation energies. youtube.com The reactivity can also be analyzed through concepts like global hardness, which is related to the HOMO-LUMO gap. riken.jp

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra.

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. substack.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data to aid in the assignment of vibrational modes.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. faccts.de By calculating the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F), the chemical shifts can be predicted. nih.govrsc.org This is particularly useful for complex molecules where spectral interpretation can be challenging. For instance, computational studies on fluorotoluene derivatives have been used to understand the through-space spin-spin coupling between fluorine and protons. umanitoba.ca

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

The vibrational characteristics of this compound have been investigated using quantum chemical calculations. Density Functional Theory (DFT), particularly with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, is a commonly employed method for such analyses. These calculations, often performed with a basis set like 6-311++G(d,p), provide a set of theoretical vibrational frequencies.

To correlate these calculated frequencies with experimentally observed infrared (IR) and Raman spectra, a process of scaling is often applied to the theoretical values to correct for anharmonicity and other systematic errors inherent in the computational model.

A crucial aspect of understanding the vibrational modes is the Potential Energy Distribution (PED) analysis. PED breaks down each vibrational mode into contributions from various internal coordinates (such as stretching, bending, and torsion of bonds), allowing for a precise assignment of the spectral bands. For a molecule like this compound, this analysis helps to distinguish the vibrational modes associated with the toluene ring from those of the chloro, fluoro, and methyl substituents.

Table 1: Illustrative Vibrational Frequencies and PED for Halogenated Toluenes (General)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Major PED Contributions |

| Aromatic C-H Stretch | 3000 - 3100 | C-H stretching |

| CH₃ Asymmetric Stretch | 2950 - 3000 | CH₃ asymmetric stretching |

| CH₃ Symmetric Stretch | 2850 - 2900 | CH₃ symmetric stretching |

| Aromatic Ring Stretch | 1400 - 1600 | C-C stretching of the ring |

| CH₃ Asymmetric Bend | 1440 - 1470 | CH₃ asymmetric bending |

| CH₃ Symmetric Bend | 1370 - 1390 | CH₃ symmetric bending |

| C-F Stretch | 1000 - 1400 | C-F stretching |

| C-Cl Stretch | 600 - 800 | C-Cl stretching |

| Aromatic C-H Out-of-plane Bend | 700 - 900 | C-H out-of-plane bending |

This table is illustrative and based on general knowledge of vibrational spectroscopy of aromatic compounds. Specific values for this compound would require a dedicated computational study.

NMR Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful tool in computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, predicting the ¹H and ¹³C NMR chemical shifts can help in the assignment of the experimental spectra and provide insights into the electronic environment of the different nuclei in the molecule. The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating nature of the methyl group, will influence the chemical shifts of the aromatic protons and carbons.

Experimental ¹H NMR data for this compound shows distinct signals for the aromatic protons and the methyl protons. A computational study would aim to reproduce these experimental values with high accuracy. The predicted chemical shifts are sensitive to the chosen computational method (functional and basis set) and the solvent model used to simulate the experimental conditions.

Table 2: Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) |

| H-3 | ~7.1 | Value would be here |

| H-4 | ~6.9 | Value would be here |

| H-6 | ~7.0 | Value would be here |

| CH₃ | ~2.2 | Value would be here |

The experimental values are approximate and sourced from available spectral data. The predicted values are hypothetical and would be the result of a specific DFT/GIAO calculation.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Hypothetical Predicted Shift (ppm) |

| C-1 (C-CH₃) | Value would be here |

| C-2 (C-F) | Value would be here |

| C-3 | Value would be here |

| C-4 | Value would be here |

| C-5 (C-Cl) | Value would be here |

| C-6 | Value would be here |

| CH₃ | Value would be here |

This table is entirely hypothetical and serves to illustrate the expected output of a computational NMR study. Specific values would require dedicated calculations.

Applications in Advanced Organic Synthesis and Material Science Research

5-Chloro-2-fluorotoluene as a Versatile Building Block in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, prized for its utility in constructing complex molecules. chemicalbook.com Its reactivity in key chemical transformations makes it a foundational component for creating a diverse range of organic compounds. The presence of both chlorine and fluorine atoms on the toluene (B28343) ring provides distinct reaction sites, enabling chemists to perform selective modifications and build intricate molecular frameworks. This versatility has led to its use in the synthesis of fine chemicals and fluorinated derivatives. chemicalbook.com

The chemical structure of this compound allows for the strategic introduction of various functional groups, a critical step in the synthesis of more complex molecules. The chloro and fluoro substituents influence the reactivity of the aromatic ring, directing incoming groups to specific positions. This controlled functionalization is essential for building molecules with desired chemical and biological properties.

One of the key methods for introducing new functional groups onto the this compound scaffold is through palladium-catalyzed cross-coupling reactions. These reactions are a powerful tool in modern organic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the chlorine atom on the ring can participate in cross-coupling reactions to introduce alkyl, aryl, or other organic fragments, thereby increasing the molecular complexity. innospk.comgoogle.com This method has been instrumental in preparing a wide array of structurally diverse compounds. innospk.com

Table 1: Reactivity of this compound in Functional Group Introduction

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, base, coupling partner (e.g., boronic acids, amines) | Aryl, heteroaryl, amino groups |

| Nitration | Nitrating agent (e.g., nitric acid, sulfuric acid) | Nitro group |

| Halogenation | Halogenating agent (e.g., N-bromosuccinimide) | Bromo group |

This table provides illustrative examples of reactions and is not exhaustive.

The functionalized derivatives of this compound serve as key intermediates in the multi-step synthesis of complex organic molecules. Its role as a building block is particularly notable in the creation of heterocyclic compounds and molecules with specific stereochemistry, which are often the basis for medicinally active compounds.

A significant application of this compound is in the synthesis of topically active carbonic anhydrase inhibitors. innospk.comgoogle.com These complex molecules are designed to treat conditions like glaucoma. The synthesis often involves a series of reactions where the this compound core is modified to include sulfonamide groups and other functionalities necessary for biological activity.

Furthermore, this compound is utilized in the synthesis of 1,4-dihydropyridine (B1200194) derivatives. innospk.comgoogle.com These molecules are a class of calcium channel blockers used in the treatment of hypertension. The synthesis typically involves a multi-component reaction where the substituted toluene derivative is a key starting material, contributing to the final structure of these potent cardiovascular drugs.

Applications in Pharmaceutical Development Research

The unique structural features of this compound make it a valuable precursor in the research and development of new pharmaceutical agents. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, binding affinity, and lipophilicity.

This compound serves as a crucial starting material or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). nih.gov Its utility spans across different therapeutic areas, highlighting its importance in the pharmaceutical industry.

One of the most well-documented applications is in the development of carbonic anhydrase inhibitors for the treatment of glaucoma. innospk.comgoogle.com For example, the core structure of drugs like Dorzolamide, a topical carbonic anhydrase inhibitor, can be conceptually traced back to precursors containing substituted aromatic rings. nih.gov The synthesis of such APIs involves multiple steps where the initial toluene derivative is elaborated into the final complex drug molecule.

Additionally, the scaffold of this compound is relevant to the synthesis of antihypertensive drugs, specifically those based on the 1,4-dihydropyridine structure, such as Nifedipine and its analogues. nih.govijpcbs.com The substituted phenyl ring at the 4-position of the dihydropyridine (B1217469) core is a critical determinant of their biological activity, and this compound provides a ready source for this substituted aromatic moiety.

Table 2: Examples of API Classes Derived from this compound Precursors

| Therapeutic Area | Class of API | Example Drug (Illustrative) |

| Ophthalmology | Carbonic Anhydrase Inhibitors | Dorzolamide |

| Cardiology | 1,4-Dihydropyridine Calcium Channel Blockers | Nifedipine Analogues |

This table provides examples of drug classes where similar substituted toluene precursors are utilized.

In the quest for new anti-inflammatory and analgesic agents, medicinal chemists often explore a wide range of chemical scaffolds. While direct synthesis of specific named drugs from this compound is not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the design of non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs contain a halogenated aromatic ring, which can enhance their activity and modulate their metabolic profile. For instance, the development of selective COX-2 inhibitors has involved the exploration of various diarylheterocycles, where substituted phenyl rings are key components. nih.govscielo.org.mx The chloro and fluoro substituents on an aromatic ring can influence the binding of the molecule to the active site of the COX-2 enzyme. nih.gov

The isomers of this compound also play a significant role as intermediates in pharmaceutical research, particularly in the development of anti-cancer and anti-inflammatory drugs.

2-Chloro-5-fluorotoluene (B1347005) has been identified as a versatile intermediate in the synthesis of various pharmaceutical agents. Research has specifically pointed to its use in the development of novel anti-cancer and anti-inflammatory drugs. innospk.com Its unique substitution pattern allows for the introduction of specific functional groups that can enhance the biological activity of the target molecules. innospk.com

3-Chloro-4-fluorotoluene is another important isomer that serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its halogenated structure provides a reactive handle for chemists to build more complex molecules with potential therapeutic properties for a variety of health conditions. innospk.com For instance, 3-Chloro-4-(3-fluorobenzyloxy)aniline, an intermediate derived from related structures, is used in the synthesis of the anti-cancer drug Lapatinib. chemicalbook.com

4-Chloro-2-fluorotoluene (B1583580) also finds application as a key intermediate in organic synthesis for the pharmaceutical and agrochemical industries. innospk.com It is used in the preparation of other chemical building blocks, such as 4-chloro-2-fluoro-benzylbromide, which can then be used to synthesize more complex target molecules. chemicalbook.com

The strategic use of these isomers allows medicinal chemists to fine-tune the structure and properties of drug candidates, leading to the development of more effective and safer therapies for a range of diseases.

Kinase Inhibitor Synthesis Research

Research into novel kinase inhibitors, a cornerstone of modern oncology and therapeutic development, frequently utilizes halogenated aromatic compounds as foundational building blocks. Kinases are enzymes that play a crucial role in cell signaling, and their aberrant activity is linked to diseases like cancer. The strategic placement of halogen atoms on a molecule can significantly influence its binding affinity, selectivity, and pharmacokinetic properties.

While this compound is not itself an active kinase inhibitor, its significance lies in its role as a precursor in synthetic pathways. Through oxidation of its methyl group, it can be converted to 5-Chloro-2-fluorobenzoic acid. This derivative is a key intermediate in the molecular design and synthesis of advanced kinase inhibitors. For instance, research has demonstrated the use of 5-Chloro-2-fluorobenzoic acid in creating pyrimidine-based inhibitors targeting Aurora A kinase, an oncoprotein. In these structures, the chloro- and fluoro-substituents on the phenyl ring are critical for optimizing the molecule's interaction with the kinase's binding pocket, thereby enhancing its inhibitory potency. The development of such specific inhibitors is essential for creating targeted therapies that are effective against resistant cancer cells.

Table 1: Role of this compound in Kinase Inhibitor Research Press Run to render the interactive table.

Research into Carbonic Anhydrase Inhibitors

This compound has been identified in chemical and biological research as an inhibitor of carbonic anhydrase. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water into bicarbonate and protons. This fundamental reaction is crucial for various physiological processes, including pH regulation, fluid secretion, and CO2 transport.